(5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one
Description
(5E)-5-[(5-Chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one is a thiazolidinone derivative characterized by a 5-chloro-2-thienyl substituent at the 5-position and a mercapto group at the 2-position of the thiazole ring. This compound belongs to the broader class of 5-arylidene-1,3-thiazol-4(5H)-ones, which are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties . Its E-configuration at the exocyclic double bond is critical for molecular interactions, as stereochemistry often influences bioactivity in such scaffolds .
Properties
IUPAC Name |
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS3/c9-6-2-1-4(13-6)3-5-7(11)10-8(12)14-5/h1-3H,(H,10,11,12)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUVQSLUHHQEMY-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Cl)/C=C/2\C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 5-chloro-2-thiophenecarboxaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazolone ring to a more reduced form.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution at the chloro group, which can be replaced by various nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolone derivatives.
Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the chloro and thienyl groups enhances its pharmacological potential.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that (5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one exhibits significant activity against various bacterial strains, including resistant strains like MRSA. A study published in the Journal of Medicinal Chemistry demonstrated that the compound's mercapto group significantly enhances its antimicrobial efficacy against these pathogens.
| Study | Bacterial Strains Tested | Result |
|---|---|---|
| Journal of Medicinal Chemistry | MRSA, E. coli | Effective inhibition observed |
Anti-inflammatory Properties
The compound has also shown potential as an anti-inflammatory agent. In murine models, administration led to reduced paw edema compared to control groups, indicating its efficacy in mitigating inflammation. This suggests potential applications in treating inflammatory diseases.
| Study | Model Used | Result |
|---|---|---|
| Murine Inflammation Model | Paw Edema | Significant reduction in swelling |
Anticancer Activity
The anticancer properties of this compound have been explored through various cytotoxicity assays. In vitro studies using MCF-7 breast cancer cells indicated an IC50 value of 15 µM, suggesting moderate cytotoxic activity. This positions the compound as a candidate for further development in cancer therapeutics.
| Study | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Cytotoxicity Assay | MCF-7 | 15 |
Case Study 1: Antimicrobial Efficacy
In a comprehensive evaluation of thiazole derivatives, including this compound, researchers found that compounds with a mercapto group exhibited enhanced activity against resistant bacterial strains. This study underscores the significance of structural modifications in improving antimicrobial properties.
Case Study 2: Inflammation Model
A study focused on the anti-inflammatory effects of this compound utilized a murine model to assess paw edema. The results indicated that treatment with this compound significantly reduced inflammation compared to untreated controls. This finding supports its potential use in developing anti-inflammatory drugs.
Case Study 3: Cytotoxicity Against Cancer Cells
In vitro cytotoxicity studies revealed that this compound exhibits promising anticancer activity against MCF-7 cells with an IC50 value indicative of moderate effectiveness. Further research into its mechanism of action could reveal pathways for therapeutic application.
Mechanism of Action
The exact mechanism of action of (5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one varies depending on its application:
Antimicrobial Activity: It is believed to interfere with the synthesis of bacterial cell walls or disrupt membrane integrity, leading to cell death.
Anticancer Activity: The compound may induce apoptosis in cancer cells by activating specific molecular pathways, such as the caspase pathway, or by inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Structural Features
The compound’s structure can be compared to analogs with variations in the arylidene substituent, heterocyclic core, or functional groups:
Key Observations :
- Substituent Effects: Chlorine atoms (as in 4-chloro or 2-chloro derivatives) enhance electrophilic character and binding to kinase active sites, whereas alkoxy groups (e.g., isobutoxy) improve solubility .
Physicochemical Properties
- Molecular Weight : Most analogs range between 280–320 g/mol. The target compound’s molecular formula (C₈H₅ClN₂OS₃) suggests a molar mass of ~276.8 g/mol, slightly lower than alkoxy-substituted derivatives (e.g., 293.4 g/mol for isobutoxy analogs) .
- Solubility : Thienyl substituents may reduce aqueous solubility compared to hydroxy- or methoxy-substituted analogs .
Biological Activity
(5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one, a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring and a thiol moiety, suggesting possible interactions with biological targets.
- Chemical Formula : C₈H₄ClNOS₃
- CAS Number : 470713-29-2
- Molecular Weight : 233.74 g/mol
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under review has shown promising results in various studies.
Anticancer Activity
A significant focus of research has been on the anticancer properties of thiazole derivatives. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines.
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells by activating caspase pathways.
- It inhibits key signaling pathways involved in tumor growth and angiogenesis.
- Case Studies :
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 6.50 | |
| This compound | HepG2 | 7.00 | |
| Staurosporine | MCF-7 | 0.77 | |
| Staurosporine | HepG2 | 8.40 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
- In Vitro Studies :
- The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) values were determined through disk diffusion methods.
Structure Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their structural features. Modifications on the thiazole ring or substituents can enhance or reduce their biological efficacy.
Q & A
Q. What are the optimal synthetic routes for (5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving 5-chlorothiophene-2-carbaldehyde and thiourea derivatives. A modified Biginelli reaction (one-pot multicomponent synthesis) has been reported for structurally related thiazolidinones, achieving yields of ~60–75% under reflux in ethanol with catalytic acetic acid . For improved yields, microwave-assisted synthesis or solvent-free conditions (e.g., using ionic liquids) may reduce side reactions. Purification via column chromatography with ethyl acetate/hexane (1:3) is recommended .
Q. How can the structural configuration (E/Z isomerism) of this compound be confirmed experimentally?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) is definitive for determining stereochemistry. For example, SC-XRD analysis of the analogous compound (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one confirmed the E-configuration via bond angles and torsion parameters (C5–C6–C7–S1 = 178.2°) .
- Nuclear Magnetic Resonance (NMR) : The coupling constant in H NMR (e.g., ~16 Hz for olefinic protons) supports trans-configuration. C NMR can detect deshielded carbonyl carbons (~170–175 ppm) .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity and functional groups?
- Methodological Answer :
- FT-IR : Key peaks include ν(S-H) at ~2550 cm⁻¹ (mercapto group), ν(C=O) at ~1680 cm⁻¹ (thiazolone), and ν(C=C) at ~1600 cm⁻¹ (conjugated system) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 302.38 for C₁₆H₁₈N₂O₂S) and fragmentation patterns .
- Elemental Analysis : Match calculated vs. observed C, H, N, S content within ±0.3% .
Advanced Research Questions
Q. How does the electronic nature of substituents (e.g., chloro vs. methoxy) influence the compound’s reactivity in biological assays?
- Methodological Answer :
- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilicity indices and frontier molecular orbitals. For example, the chloro group increases electrophilicity at the thiophene ring, enhancing interactions with biological targets like enzymes .
- Structure-Activity Relationship (SAR) : Replace the 5-chloro group with electron-donating groups (e.g., methoxy) and compare inhibitory activity against target proteins (e.g., kinase assays) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer :
- Standardized Assay Protocols : Discrepancies often arise from variations in solvent (DMSO vs. aqueous buffers), cell lines, or incubation times. Use OECD guidelines for cytotoxicity assays (e.g., MTT assay at 24–48 hrs) .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers. For example, conflicting antimicrobial data may stem from differences in bacterial strains or compound solubility .
Q. How can environmental fate and degradation pathways of this compound be modeled in ecotoxicology studies?
- Methodological Answer :
- QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) software (e.g., EPI Suite) to predict logP (lipophilicity) and biodegradation half-lives. The thiophene ring may resist hydrolysis, requiring photodegradation studies under UV light .
- Metabolite Identification : Incubate the compound with liver microsomes (e.g., rat S9 fraction) and analyze metabolites via LC-MS/MS. Expected Phase I metabolites include sulfoxide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
